5-(Bromomethyl)thiophene-2-carbonitrile
Overview
Description
5-(Bromomethyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromomethyl and nitrile functional groups, which make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile typically involves the bromination of thiophene derivatives. One common method is the bromination of 5-methylthiophene-2-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
5-(Bromomethyl)thiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)thiophene-2-carbonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various bioactive molecules, where the compound can modify biological targets such as enzymes and receptors .
Comparison with Similar Compounds
5-Bromothiophene-2-carbonitrile: Similar structure but lacks the methyl group on the thiophene ring.
5-Methylthiophene-2-carbonitrile: Similar structure but lacks the bromine atom.
2,5-Dicyanothiophene: Contains two nitrile groups but lacks the bromomethyl group.
Uniqueness: 5-(Bromomethyl)thiophene-2-carbonitrile is unique due to the presence of both bromomethyl and nitrile functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a useful building block in the development of complex molecules .
Biological Activity
5-(Bromomethyl)thiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound, with the chemical formula C₇H₆BrN, features a bromomethyl group attached to a thiophene ring and a carbonitrile functional group. The compound can be synthesized through various methods, including:
- Bromination of Thiophene Derivatives : Bromomethylation can be achieved using bromine in the presence of a suitable solvent.
- Nitrilation : The introduction of the cyano group can be performed via nucleophilic substitution reactions with thiophene derivatives.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that compounds with thiophene moieties exhibit significant activity against various bacterial strains. For instance, analogs of thiophene derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | E. coli | TBD |
2-Ethylhexyl 5-bromothiophene-2-carboxylate | S. aureus | 32 |
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | XDR Salmonella Typhi | 3.125 |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
Anticancer Activity
In addition to antimicrobial properties, thiophene-based compounds have been investigated for their anticancer potential. Preliminary studies suggest that derivatives like this compound may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell signaling pathways and the generation of reactive oxygen species (ROS).
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell proliferation or apoptosis.
- Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The presence of the cyano group may enable the compound to act as an inhibitor for certain enzymes critical for bacterial survival or cancer cell proliferation.
Case Studies
- Antibacterial Efficacy Study :
- Anticancer Screening :
Properties
IUPAC Name |
5-(bromomethyl)thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDYXBTGGZHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441723 | |
Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134135-41-4 | |
Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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